2,5-Dimethylpyridine-3-sulfonic acid
Overview
Description
2,5-Dimethylpyridine-3-sulfonic acid: is an organic compound with the molecular formula C7H9NO3S It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 5 positions and a sulfonic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylpyridine-3-sulfonic acid typically involves the sulfonation of 2,5-dimethylpyridine. One common method includes the reaction of 2,5-dimethylpyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 3 position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar sulfonation reactions. The process involves the careful control of temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylpyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides or other reduced forms.
Scientific Research Applications
2,5-Dimethylpyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyridine-3-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
2,5-Dimethylpyridine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
3-Sulfonylpyridine: Similar sulfonic acid group but lacks the methyl groups, affecting its steric and electronic properties.
2,6-Dimethylpyridine-3-sulfonic acid: Similar structure but with methyl groups at different positions, leading to different reactivity and applications.
Uniqueness: 2,5-Dimethylpyridine-3-sulfonic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
2,5-dimethylpyridine-3-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-7(12(9,10)11)6(2)8-4-5/h3-4H,1-2H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYFXGRHSGBFKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704492 | |
Record name | 2,5-Dimethylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160993-89-4 | |
Record name | 2,5-Dimethylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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